cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol
Overview
Description
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol is a chemical compound with a unique structure that includes a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol typically involves the reaction of a suitable precursor with formaldehyde and a catalyst under controlled conditions. The reaction conditions often include a temperature range of 20-30°C and a pH of around 7-8 to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of microreactor systems can facilitate the direct introduction of functional groups, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group into a carboxyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted dioxolane compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its hydroxyl groups can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: This compound shares a similar dioxolane ring structure but differs in its functional groups.
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: Another compound with hydroxymethyl groups, but with a different core structure.
Uniqueness
cis-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and dioxolane functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications .
Properties
IUPAC Name |
[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVRLGIKFANLFP-OLQVQODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)CO)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]([C@@H](O1)CO)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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